4-bromo-1-methyl-5-nitro-1H-pyrazole

Overview

Description

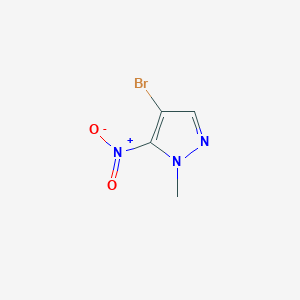

4-Bromo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which include this compound, have been shown to have a broad range of biological activities . These activities suggest that the compound may interact with various targets, including enzymes, receptors, and other proteins, to exert its effects.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating enzymatic activity, blocking or stimulating receptors, or interacting with dna or rna . The presence of the bromo, methyl, and nitro groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, such as signal transduction pathways, metabolic pathways, or pathways involved in cell growth and proliferation.

Pharmacokinetics

The compound’s solubility, molecular weight , and structural features could influence its pharmacokinetic properties. For instance, the presence of the bromo, methyl, and nitro groups could affect the compound’s lipophilicity, which in turn could influence its absorption and distribution within the body.

Result of Action

It is reported to inhibit oxidative phosphorylation and both energy-dependent and independent calcium uptake . These effects suggest that the compound could influence cellular energy metabolism and calcium homeostasis, which could have various downstream effects on cellular function and viability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-5-nitro-1H-pyrazole typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of methylhydrazine with 1,3-diketones in the presence of an acid catalyst can yield 1-methylpyrazole derivatives .

-

Nitration: : The nitration of the brominated pyrazole can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols .

-

Reduction Reactions: : The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride .

-

Oxidation Reactions: : The methyl group at the 1-position can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide .

Common Reagents and Conditions

Nucleophilic Substitution: Alkoxides, amines, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Reduction: 4-Bromo-1-methyl-5-amino-1H-pyrazole.

Oxidation: 4-Bromo-1-carboxy-5-nitro-1H-pyrazole.

Scientific Research Applications

Anticancer Properties

4-Bromo-1-methyl-5-nitro-1H-pyrazole has shown promising anticancer activities in various studies. Research indicates that it can induce apoptosis in cancer cell lines, making it a potential candidate for cancer therapy .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been widely documented. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases .

Antiviral Activity

Recent studies have also explored the antiviral potential of pyrazole derivatives, with some showing efficacy against viruses such as Herpes simplex virus type 1 and hepatitis A virus .

Anticancer Studies

In a notable study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their effects on A549 lung cancer cells. The results indicated a significant reduction in cell viability, suggesting the compound's potential as an anticancer agent .

Antibacterial Testing

Another study involved testing various pyrazole derivatives against E. coli and S. aureus. The results showed that this compound exhibited strong antibacterial activity, comparable to standard antibiotics .

Summary of Applications

| Application | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; potential for cancer therapy |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for treating inflammation |

| Antiviral | Shows activity against certain viruses |

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole:

1-Methyl-5-nitro-1H-pyrazole: Lacks the bromine atom, which influences its chemical behavior and biological activity.

4-Bromo-1H-pyrazole: Lacks both the methyl and nitro groups, resulting in different chemical and physical properties.

Uniqueness

The combination of these substituents allows for versatile chemical modifications and the exploration of diverse biological activities .

Biological Activity

4-Bromo-1-methyl-5-nitro-1H-pyrazole is a member of the pyrazole class of organic compounds, which have garnered attention for their diverse biological activities. This compound, characterized by its bromine and nitro substituents, has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C4H4BrN3O2. Its unique structure contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties, demonstrating efficacy comparable to standard anti-inflammatory drugs like diclofenac. In animal models, it significantly reduced carrageenan-induced paw edema, suggesting its potential as a therapeutic agent for inflammatory conditions .

3. Anticancer Potential

this compound has also been investigated for its anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .

The biological activities of this compound are attributed to its interaction with specific biological targets:

- Enzymatic Inhibition : It inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.

- DNA/RNA Interaction : Some studies suggest that it can bind to nucleic acids, affecting transcription and replication processes .

Case Studies

Several studies have highlighted the biological activities of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility and bioavailability, which are crucial for therapeutic applications. Studies suggest that the compound is rapidly absorbed and distributed in biological systems, with a half-life suitable for therapeutic use .

Properties

IUPAC Name |

4-bromo-1-methyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGHSCAAADKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361036 | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-11-4 | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.